AZ20

Catalog No.
S548518
CAS No.
1233339-22-4
M.F
C21H24N4O3S
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ20

CAS Number

1233339-22-4

Product Name

AZ20

IUPAC Name

(3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3/t14-/m1/s1

InChI Key

SCGCBAAYLFTIJU-CQSZACIVSA-N

SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

AZ20; AZ-20; AZ 20.

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4

Description

The exact mass of the compound 4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole is 412.15691 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A Potent ATR Protein Kinase Inhibitor

4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole, also known as AZ20, is a small molecule that has been investigated for its potential as an anti-cancer agent. Research has shown that AZ20 acts as a specific inhibitor of Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) protein kinase []. ATR is a protein crucial for DNA damage repair mechanisms in cells [].

Studies have demonstrated that AZ20 effectively disrupts the function of ATR, leading to the accumulation of DNA damage and the death of cancer cells []. This makes AZ20 a promising candidate for cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

Monotherapy In Vivo Antitumor Activity

Further research suggests that AZ20 exhibits antitumor activity in vivo, meaning it can suppress tumor growth within living organisms []. Studies in mice with xenografts (implanted human tumors) have shown that AZ20 treatment resulted in significant tumor regression []. This indicates the potential of AZ20 as a therapeutic agent for cancer treatment.

AZ20, also known as 1H-indole (CAS Number: 1233339-22-4), is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein. It has garnered attention in the field of cancer research due to its ability to inhibit ATR, which plays a crucial role in DNA damage response pathways. The compound exhibits an IC50 value of approximately 5 nM, indicating its high potency against ATR, with a notable selectivity over other kinases such as mTOR .

AZ20 acts as a potent and selective inhibitor of Ataxia-telangiectasia and Rad3-related (ATR) protein kinase []. ATR is a critical enzyme involved in DNA damage response and cell cycle arrest. By inhibiting ATR, AZ20 disrupts these processes, potentially leading to cancer cell death [].

The mechanism of inhibition likely involves AZ20 binding to the ATP binding pocket of ATR, thereby preventing ATP from binding and hindering its kinase activity []. However, the detailed structural interactions between AZ20 and ATR require further investigation.

AZ20 primarily functions through its interaction with the ATR protein, inhibiting its activity and thereby affecting various downstream signaling pathways involved in cell cycle regulation and DNA repair. The compound has been shown to disrupt ATR-mediated phosphorylation of substrates, which is critical for cellular responses to DNA damage. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making AZ20 a candidate for combination therapies in oncology .

The biological activity of AZ20 is characterized by its selective inhibition of ATR, which is essential for maintaining genomic stability. Studies have demonstrated that AZ20 can enhance the cytotoxic effects of radiation and chemotherapeutic agents in cancer cell lines by impairing the DNA damage response. This property makes it particularly useful in enhancing the efficacy of treatments that induce DNA damage, such as radiotherapy and certain chemotherapeutics .

AZ20 can be synthesized through a multi-step organic synthesis process involving the formation of the indole structure followed by specific modifications to enhance its inhibitory properties. The synthesis typically includes:

  • Formation of Indole Core: Utilizing standard methods for indole synthesis, such as Fischer indole synthesis or cyclization reactions.
  • Functional Group Modifications: Introducing various substituents that enhance selectivity and potency against ATR.
  • Purification: Employing techniques like high-performance liquid chromatography to achieve the desired purity levels.

The exact synthetic route may vary based on desired modifications and scale of production .

AZ20 has several applications primarily in the field of cancer research:

  • Cancer Therapeutics: Used as a research tool to study DNA damage response mechanisms and to enhance the efficacy of existing cancer treatments.
  • Combination Therapies: Investigated for use in conjunction with radiotherapy and chemotherapeutic agents to improve treatment outcomes in various cancers.
  • Drug Development: Serves as a lead compound for developing new ATR inhibitors with improved pharmacological profiles .

Interaction studies involving AZ20 have focused on its effects on various signaling pathways related to DNA damage response. The compound has been shown to interact specifically with ATR, leading to:

  • Inhibition of Phosphorylation Events: Disruption of ATR-mediated phosphorylation cascades that are essential for cell cycle progression and repair processes.
  • Synergistic Effects: Enhanced sensitivity of tumor cells to DNA-damaging agents when used alongside other therapeutic modalities .

AZ20's unique profile as an ATR inhibitor distinguishes it from other compounds that target different kinases or pathways. Here are some similar compounds for comparison:

Compound NameTarget KinaseIC50 ValueSelectivity Profile
AZD6738ATR40 nMSelective over mTOR
VE-821ATR50 nMModerate selectivity
KU-55933ATM100 nMLess selective than AZ20

Uniqueness

AZ20 stands out due to its high potency (IC50 = 5 nM) and selectivity over a broad range of kinases, including mTOR, making it a valuable tool in cancer research focused on enhancing therapeutic efficacy through DNA damage response modulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

412.15691181 g/mol

Monoisotopic Mass

412.15691181 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AZ20

Dates

Modify: 2023-08-15
1: Foote KM, Blades K, Cronin A, Fillery S, Guichard SS, Hassall L, Hickson I, Jacq X, Jewsbury PJ, McGuire TM, Nissink JW, Odedra R, Page K, Perkins P, Suleman A, Tam K, Thommes P, Broadhurst R, Wood C. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with  monotherapy in vivo antitumor activity. J Med Chem. 2013 Mar 14;56(5):2125-38. doi: 10.1021/jm301859s. Epub 2013 Mar 1. PubMed PMID: 23394205.

Explore Compound Types